molecular formula C9H8F3NO B11895827 5-(Trifluoromethoxy)indoline

5-(Trifluoromethoxy)indoline

Cat. No.: B11895827
M. Wt: 203.16 g/mol
InChI Key: MRLUMPSIODLMLL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the indoline ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)indoline typically involves the introduction of the trifluoromethoxy group into the indoline structure. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in chlorotrifluoromethane at low temperatures can yield 2-fluoro-3-trifluoromethoxyindoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles, resulting in the formation of fluorinated methoxyindolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The choice of reagents and reaction conditions can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indoline structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, trifluoromethyl hypofluorite, and cesium fluoroxysulfate are used for substitution reactions.

Major Products Formed

    Oxidation: Indoline-2,3-dione derivatives.

    Reduction: Various indoline derivatives with different substituents.

    Substitution: Fluorinated methoxyindolines and other substituted indoline derivatives.

Scientific Research Applications

5-(Trifluoromethoxy)indoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodoindole
  • 4-Fluoroindole
  • 7-Chloroindole
  • 7-Bromoindole

Comparison

5-(Trifluoromethoxy)indoline is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other halogenated indoles. For example, 5-iodoindole and 4-fluoroindole have different halogen substituents, which can affect their reactivity and biological properties .

Properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLUMPSIODLMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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